molecular formula C17H13ClN4OS2 B3399817 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide CAS No. 1040647-00-4

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide

Cat. No. B3399817
CAS RN: 1040647-00-4
M. Wt: 388.9 g/mol
InChI Key: KWEQKCYBCHKVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various diseases. This compound belongs to the class of thiazole-based compounds that possess several biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, called response elements, and regulate the transcription of target genes .

Biochemical Pathways

The activation of CAR by the compound leads to the expression of CYP2B6 , a member of the cytochrome P450 family of enzymes. These enzymes play a crucial role in the metabolism of drugs and other xenobiotics . By inducing the expression of CYP2B6, the compound can enhance the body’s ability to metabolize certain substances .

Pharmacokinetics

Given its role in inducing cyp2b6 expression, it may influence the metabolism and bioavailability of drugs that are substrates for this enzyme .

Result of Action

The activation of CAR and the subsequent induction of CYP2B6 expression can have several effects at the molecular and cellular levels. For instance, it can enhance the metabolism of certain drugs, potentially affecting their efficacy and toxicity . It may also influence the body’s response to xenobiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other drugs that are substrates or inhibitors of CYP2B6 could affect the compound’s ability to induce this enzyme . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide in lab experiments is its potent biological activities. It can be used as a lead compound for developing new drugs with improved efficacy and fewer side effects. However, one of the limitations of using this compound is its low solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide. One of the directions is to investigate its potential applications in treating other diseases such as viral infections and neurological disorders. Another direction is to develop new derivatives of this compound with improved solubility and pharmacokinetics. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs.

Scientific Research Applications

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide has been extensively studied for its potential applications in treating various diseases. It has been found to possess anticancer, antibacterial, antifungal, and anti-inflammatory activities. Several studies have reported the potential of this compound in inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to possess antibacterial and antifungal activities against various pathogens.

properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS2/c18-12-3-1-11(2-4-12)14-9-22-13(10-25-17(22)20-14)5-6-15(23)21-16-19-7-8-24-16/h1-4,7-10H,5-6H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEQKCYBCHKVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)NC4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 3
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.